molecular formula C19H23NO5S2 B2705199 3-((Furan-2-ylmethyl)sulfonyl)-1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)pyrrolidine CAS No. 2097867-68-8

3-((Furan-2-ylmethyl)sulfonyl)-1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)pyrrolidine

Cat. No. B2705199
CAS RN: 2097867-68-8
M. Wt: 409.52
InChI Key: FYHSYRAIXPQVAM-UHFFFAOYSA-N
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Description

3-((Furan-2-ylmethyl)sulfonyl)-1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)pyrrolidine is a useful research compound. Its molecular formula is C19H23NO5S2 and its molecular weight is 409.52. The purity is usually 95%.
The exact mass of the compound 3-((Furan-2-ylmethyl)sulfonyl)-1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)pyrrolidine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-((Furan-2-ylmethyl)sulfonyl)-1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)pyrrolidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-((Furan-2-ylmethyl)sulfonyl)-1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)pyrrolidine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Derivative Formation

  • The creation of sulfonylated furan or imidazo[1,2-a]pyridine derivatives through a metal-free domino reaction highlights the utility of furan derivatives in synthesizing complex heterocyclic compounds, demonstrating excellent functional group tolerance and efficiency (Cui et al., 2018).

  • Research on addition/oxidative rearrangement of 3-furfurals and 3-furyl imines to generate substituted furans and pyrroles underscores the importance of furan derivatives in accessing a broad range of heterocyclic structures, which are critical in natural products, pharmaceuticals, and material sciences (Kelly et al., 2008).

  • The synthesis of sulfonated tetrahydropyridine and pyrrolidine derivatives through a radical reaction involving sulfur dioxide indicates the versatility of sulfonated derivatives in organic synthesis, offering moderate to good yields under catalyst-free conditions (An et al., 2017).

Chemical Properties and Reactions

  • A study correlating magnetic anisotropy with coordination geometry variation in cobalt(ii)-sulfonamide complexes reveals the intricate relationship between molecular structure and magnetic properties, suggesting potential applications in magnetic materials and molecular electronics (Wu et al., 2019).

  • The gold-catalyzed synthesis of furans and furanones from sulfur ylides, as illustrated by Huang et al. (2012), showcases innovative approaches to construct furan cores, which are prevalent in natural products and pharmaceutical agents. This method provides a flexible route to densely functionalized furan derivatives, emphasizing the synthetic utility of furan compounds in organic chemistry (Huang et al., 2012).

Applications in Material Science and Pharmaceutical Chemistry

  • The direct cross-coupling access to diverse aromatic sulfides using Na2S2O3 as a sulfurating agent extends the scope of furan derivatives in synthesizing aromatic thioethers, which are valuable in pharmaceuticals and materials science (Qiao et al., 2014).

  • The synthesis of novel sulfonyl-substituted pyrrole chromophores for second-order nonlinear optics by Chou and Yeh (2001) demonstrates the role of furan and pyrrolidine derivatives in developing materials with specific optical properties, highlighting their potential in advanced technological applications (Chou & Yeh, 2001).

properties

IUPAC Name

3-(furan-2-ylmethylsulfonyl)-1-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO5S2/c21-26(22,14-17-6-3-11-25-17)19-9-10-20(13-19)27(23,24)18-8-7-15-4-1-2-5-16(15)12-18/h3,6-8,11-12,19H,1-2,4-5,9-10,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYHSYRAIXPQVAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)N3CCC(C3)S(=O)(=O)CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((Furan-2-ylmethyl)sulfonyl)-1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)pyrrolidine

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